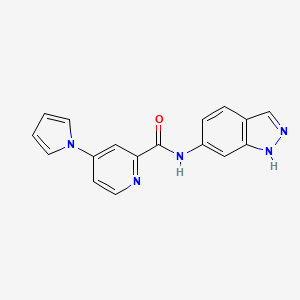

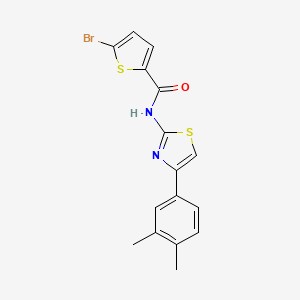

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as a potential anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Tuberculostatic Activity and Compound Synthesis

Compounds structurally similar to N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide, such as N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, have been synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis. This research has contributed to understanding the structure-activity relationships critical for designing effective anti-tuberculosis agents (Bogdanowicz et al., 2012).

Catalytic Activity and Organic Synthesis

Studies have demonstrated the catalytic potential of metal complexes involving picolinamide ligands, as seen in palladium-catalyzed intramolecular amination processes. This work highlights the utility of picolinamide and related compounds in facilitating the synthesis of azetidines, pyrrolidines, and indolines through selective C-H bond activation, showcasing their relevance in developing efficient synthetic methodologies (He et al., 2012).

Anticancer Activity

The synthesis of Pt(II) pyridinium amidate (PYA) complexes, with ligands including N-(1-benzylpyridin-4(1H)-ylidene)picolinamide, has been reported alongside in vitro studies to assess their anticancer activity. Such research is pivotal in the development of novel cancer therapies, illustrating the potential medical applications of picolinamide derivatives in oncology (Muller et al., 2016).

Enzymatic Inhibition and Diabetes Research

Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This discovery could have significant implications for diabetes research, especially in understanding the molecular mechanisms underlying pancreatic beta-cell damage (Yamamoto & Okamoto, 1980).

Material Science and Coordination Chemistry

Research into the coordination behavior of picolinamide-based ligands with silver(I) ions has led to the formation of novel 1D coordination polymers and supramolecular metallogels. These findings are valuable for material science, particularly in designing new materials with potential applications in catalysis, drug delivery, and nanotechnology (Hegarty et al., 2020).

Eigenschaften

IUPAC Name |

N-(1H-indazol-6-yl)-4-pyrrol-1-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c23-17(20-13-4-3-12-11-19-21-15(12)9-13)16-10-14(5-6-18-16)22-7-1-2-8-22/h1-11H,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUORBKWOYYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)

![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)

![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)